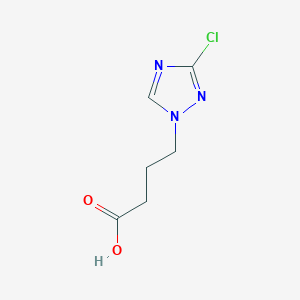

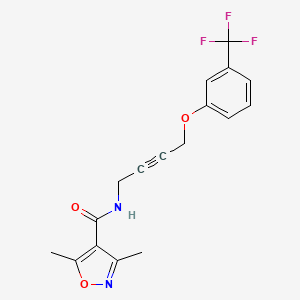

![molecular formula C22H29N5O3 B2356900 4-{6-Methyl-2-[4-(2-phenoxypropanoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 923246-21-3](/img/structure/B2356900.png)

4-{6-Methyl-2-[4-(2-phenoxypropanoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-{6-Methyl-2-[4-(2-phenoxypropanoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine” is a complex organic molecule. It contains several functional groups, including a morpholine ring, a piperazine ring, a pyrimidine ring, and a phenoxy group .

Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques like High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Scientific Research Applications

Preclinical Assessment and Pharmacokinetics

A notable application of a structurally related compound, (S)-1-{4-[2-(2-Amino-pyrimidin-5-yl)-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl]-piperazin-1-yl}-2-hydroxy-propan-1-one (GDC-0980), lies in its role as a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These are crucial components of the PI3K pathway, whose deregulation is associated with the development of many cancers. The compound's absorption, disposition, and efficacy have been characterized, suggesting its potential clinical efficacy at a predicted dose of 55 mg once daily, based on preclinical models (Salphati et al., 2012).

Synthesis and Characterization of Piperazine/Morpholine Moieties

Another application is in the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These derivatives were synthesized using a one-pot Biginelli synthesis, which is a simple and efficient method, demonstrating the versatility of incorporating the piperazine/morpholine moieties into complex molecules (Bhat et al., 2018).

Antihypertensive Agents

Additionally, 1,2,4-triazolo[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties have been prepared and evaluated for their antihypertensive activity. This research underscores the potential of such compounds in the development of novel therapeutic agents for hypertension (Bayomi et al., 1999).

properties

IUPAC Name |

1-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-2-phenoxypropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O3/c1-17-16-20(25-12-14-29-15-13-25)24-22(23-17)27-10-8-26(9-11-27)21(28)18(2)30-19-6-4-3-5-7-19/h3-7,16,18H,8-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXYJFHEVALPFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{6-Methyl-2-[4-(2-phenoxypropanoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2356818.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate](/img/structure/B2356824.png)

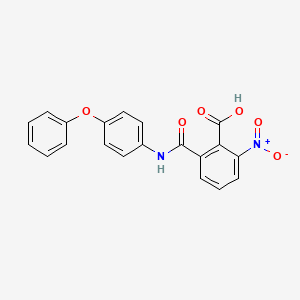

![Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate](/img/structure/B2356825.png)

![N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2356831.png)

![2-[(chloroacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B2356833.png)

![2-[2-(4-benzylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2356835.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide](/img/structure/B2356838.png)

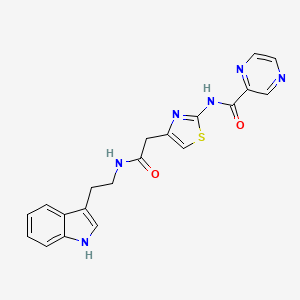

![7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)